Cefroxadine dihydrate

Description

Overview of Cefroxadine (B1668877) as a Semi-Synthetic Cephalosporin (B10832234) Antibiotic Derivative

Cefroxadine is a semi-synthetic, first-generation cephalosporin antibiotic. nih.govpatsnap.com Structurally, it is related to other cephalosporins like cefalexin and cefradine, sharing a similar spectrum of antibacterial activity. wikipedia.orgmedkoo.com As a member of the beta-lactam class of antibiotics, its core chemical structure is characterized by a beta-lactam ring, which is crucial for its antibacterial function. patsnap.com Cefroxadine is specifically the dihydrate form of the parent compound. google.com It has been used in the treatment of various bacterial infections caused by susceptible gram-positive and gram-negative organisms. ncats.io

Historical Perspective of Cephalosporin Research and Development

The journey of cephalosporins began with the discovery of the fungus Cephalosporium acremonium in 1948 by Giuseppe Brotzu from a sewage outfall in Sardinia. wikipedia.org This fungus was found to produce substances with antibacterial activity. wikipedia.org Subsequent research at Oxford led to the isolation of cephalosporin C in 1953 and the determination of its structure in 1959. oup.comnih.gov This initial discovery paved the way for the development of a vast number of semi-synthetic cephalosporin analogues through intensive research. wikipedia.org

The development of semi-synthetic cephalosporins was a significant leap forward, allowing for the modification of the original molecule to enhance its properties. A key breakthrough was the development of a method to produce 7-aminocephalosporanic acid (7-ACA), a core intermediate analogous to 6-aminopenicillanic acid (6-APA) in penicillin synthesis. wikipedia.org This enabled the creation of numerous derivatives with improved pharmacological characteristics. The evolution of cephalosporins is often categorized into "generations," reflecting shifts in their chemical properties and their spectrum of activity against gram-negative versus gram-positive bacteria. wikipedia.org First-generation cephalosporins were primarily effective against gram-positive bacteria, with subsequent generations showing increased activity against gram-negative bacteria. wikipedia.org

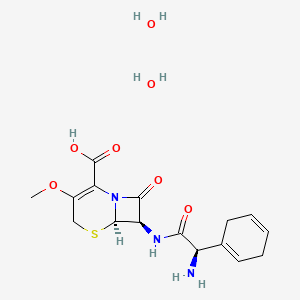

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

95615-72-8 |

|---|---|

Molecular Formula |

C16H23N3O7S |

Molecular Weight |

401.4 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate |

InChI |

InChI=1S/C16H19N3O5S.2H2O/c1-24-9-7-25-15-11(14(21)19(15)12(9)16(22)23)18-13(20)10(17)8-5-3-2-4-6-8;;/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23);2*1H2/t10-,11-,15-;;/m1../s1 |

InChI Key |

WDYHZZPITKKPTD-OEDJVVDHSA-N |

SMILES |

COC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O.O.O |

Isomeric SMILES |

COC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)SC1)C(=O)O.O.O |

Canonical SMILES |

COC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O.O.O |

Other CAS No. |

95615-72-8 |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of Cefroxadine Dihydrate

Synthetic Pathways for Cefroxadine (B1668877) Dihydrate Production

The synthesis of Cefroxadine can be achieved through various routes. One notable method involves the condensation of D-2-amino-2-(1,4-cyclohexadiene) acetyl chloride hydrochloride with the corresponding cephalosporin (B10832234) nucleus of Cefroxadine. google.com Another intricate pathway begins with the more readily available phenoxymethylpenicillin sulfoxide (B87167) benzhydryl ester. wikipedia.org This starting material undergoes fragmentation when treated with benzothiazole-2-thiol. Subsequent ozonolysis and reductive work-up cleave an olefinic linkage, and the resulting disulfide moiety is converted to a tosyl thioester. The enol moiety is then methylated using diazomethane (B1218177), and the six-membered ring is formed by reacting it with 1,5-diazabicyclo[5.4.0]undec-5-ene (DBU). The ester protection is removed with trifluoroacetic acid. Finally, the amide side chain is cleaved and then reamidated with the appropriate acid chloride to yield cefroxadine. wikipedia.org

A newer method for producing Cefroxadine involves reacting sodium-2-(cyclohexa-1,4-dien-1-yl)-2-((4-methoxy-4-oxobutane-2-ylidene)amino)acetate with pivaloyl chloride. This produces 2-(cyclohexa-1,4-dien-1-yl)-2-((4-methoxy-4-oxobutan-2-ylidene)amino)acetic pivalic anhydride, which is then reacted with 7-amino-3-methoxy-3-cephem-4-carboxylic acid. google.com

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of Cefroxadine dihydrate. In the synthesis involving pivaloyl chloride, specific temperature ranges and reaction times have been identified as critical parameters.

The reaction temperature is preferably maintained between -50°C and 0°C, with a more optimal range of -40°C to -30°C. google.com Temperatures below -50°C can significantly prolong the reaction time, while temperatures exceeding 0°C increase the risk of side reactions. google.com The ideal reaction time is between 1 and 2 hours. A reaction time of less than one hour may lead to a reduced yield, whereas extending it beyond two hours does not improve the yield and may increase the formation of by-products. google.com

The use of a catalyst and a co-catalyst is also integral to the process. The amount of catalyst used is typically between 0.001 and 0.1 moles per mole of the starting salt, with a preferred range of 0.002 to 0.008 moles. google.com N-Methylacetamide (N-MAC) is employed as a co-catalyst, with the amount ranging from 1 to 5 moles, preferably 1 to 3 moles, per mole of the starting salt. google.com

| Parameter | Preferred Range | More Preferred Range | Rationale |

| Reaction Temperature | -50°C to 0°C | -40°C to -30°C | Below -50°C slows the reaction; above 0°C increases side reactions. google.com |

| Reaction Time | 1 to 2 hours | - | Less than 1 hour reduces yield; more than 2 hours increases by-products. google.com |

| Catalyst Amount (moles per mole of salt) | 0.001 to 0.1 | 0.002 to 0.008 | Insufficient catalyst leads to incomplete reaction; excess increases by-products. google.com |

| Co-catalyst (N-MAC) Amount (moles per mole of salt) | 1 to 5 | 1 to 3 | Insufficient co-catalyst leads to incomplete reaction; excess increases by-products. google.com |

Control of By-product Formation in Synthesis

The formation of by-products is a significant concern in the synthesis of Cefroxadine, as it can impact the purity of the final product. The choice of solvent and the precise control of reactant and catalyst quantities are key to minimizing impurities.

In the synthesis method utilizing pivaloyl chloride, n-butyl acetate (B1210297) (NBA) is used as an organic solvent to help drive the reaction to completion, thereby reducing the generation of by-products. google.com The amount of catalyst and co-catalyst must be carefully managed. An insufficient amount of either can result in an incomplete reaction, while an excess can lead to an increase in the formation of unwanted by-products. google.com For instance, in one synthesis, the impurity content was measured at 4.4% using HPLC. However, when the co-catalyst N-methylacetamide (N-MAC) was omitted, the impurity level rose to 6.7%. google.com

Enhancement of Crystallinity and Filterability for this compound

The crystallinity of this compound is a critical physical property that affects its stability and formulation characteristics. Methods have been developed to improve the crystallinity and, consequently, the filterability of the compound. A patented method for preparing Cefroxadine claims to produce a product with improved crystallinity, leading to high purity and high yield. mpdkrc.edu.in While specific details of the crystallization method are proprietary, it highlights the importance of this step in the manufacturing process. mpdkrc.edu.ingoogle.comgoogle.com

Exploration of Cefroxadine Derivatives and Analogs

Research into Cefroxadine has extended to the design and synthesis of its derivatives and analogs to explore modified properties.

Design and Synthesis of Prodrug Derivatives

The development of prodrugs is a strategy used to improve the properties of a parent drug molecule. mdpi.comresearchgate.net While specific prodrugs of Cefroxadine are not detailed in the provided search results, the general concept involves chemically modifying the drug to create a derivative that, after administration, converts back to the active form. This approach can be used to address various issues, such as poor taste or instability. researchgate.net For example, the bitterness of some antibiotics is due to the interaction of free amino groups with taste receptors; creating prodrugs can mask this interaction. researchgate.net General methods for synthesizing prodrugs from 1-acyl-alkyl derivatives have been described and could be applicable to Cefroxadine. google.com

Coordination Chemistry of Cephalosporins with Metal Ions Relevant to Cefroxadine

The coordination chemistry of cephalosporin antibiotics with various metal ions has been a subject of study. researchgate.netespublisher.comresearchgate.net These studies investigate how the antibiotic molecule, which contains several potential donor atoms, can bind to metal ions. researchgate.netespublisher.com For instance, research on cephradine (B1668399), a structurally similar cephalosporin, has shown that it can interact with transition metal ions like iron(II), manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II) to form complexes. researchgate.net In these complexes, cephradine can act as a monoanionic tridentate ligand. researchgate.net Such studies are important for understanding potential interactions of Cefroxadine with metal ions in biological systems or during formulation. The formation of metal complexes can influence the properties and activity of the antibiotic. espublisher.com

Molecular Structure and Advanced Characterization of Cefroxadine Dihydrate

Spectroscopic Elucidation of Cefroxadine (B1668877) Dihydrate Structure

Spectroscopy is a cornerstone in the structural analysis of pharmaceutical compounds like Cefroxadine dihydrate. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are employed to probe the molecular framework, with each method providing unique and complementary information. americanpharmaceuticalreview.com Reference spectra for Cefroxadine Hydrate (B1144303) are officially documented in the Japanese Pharmacopoeia, serving as a standard for its identification and characterization. mhlw.go.jppmda.go.jpmhlw.go.jp

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to map the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are instrumental in confirming the identity and purity of Cefroxadine by providing detailed information about the chemical environment of each nucleus. slideshare.net While fully assigned public data is limited, the application of NMR allows for the verification of all key structural features.

¹H NMR Spectroscopy: In a ¹H NMR spectrum of Cefroxadine, each unique proton or group of equivalent protons generates a signal. The chemical shift (δ) of these signals, their splitting patterns (multiplicity), and their integration values are used to piece together the molecular puzzle. For instance, the protons on the β-lactam ring appear as characteristic doublets, while the methoxy (B1213986) group protons would be visible as a distinct singlet.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in Cefroxadine produces a signal at a characteristic chemical shift. Key signals would correspond to the carbonyl carbons of the β-lactam ring and the amide side chain, the carbons of the cyclohexadiene ring, and the methoxy carbon.

The following table outlines the expected NMR spectral data based on the known structure of Cefroxadine.

| Structural Moiety | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| β-Lactam Ring Protons | ~4.9 - 5.5 (Doublets) | ~160 - 175 (C=O) |

| Amide NH | ~9.0 (Doublet) | ~170 - 175 (C=O) |

| Cyclohexadiene Ring Protons | ~5.5 - 6.0 (Olefinic), ~2.5 (Aliphatic) | ~120 - 135 (Olefinic) |

| Methoxy Group (OCH₃) | ~3.8 (Singlet) | ~55 - 60 |

| α-Amino Group CH | ~5.0 (Doublet) | ~50 - 60 |

IR and UV-Vis spectroscopy are used to identify functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Specific functional groups absorb at characteristic frequencies (wavenumbers), making IR an excellent tool for identifying them. vscht.cz For this compound, the presence of two water molecules would result in a broad absorption band in the O-H stretching region. The β-lactam ring, crucial for the antibiotic's activity, shows a characteristic high-frequency carbonyl (C=O) stretch. Reference IR spectra for Cefroxadine Hydrate are available in the Japanese Pharmacopoeia. mhlw.go.jppmda.go.jp

Key IR absorption bands for this compound are summarized in the table below.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Water & Carboxylic Acid (O-H) | Stretching, H-bonded | ~3200 - 3600 (Broad) |

| Amine (N-H) | Stretching | ~3300 - 3500 |

| β-Lactam Carbonyl (C=O) | Stretching | ~1750 - 1780 |

| Amide Carbonyl (C=O) | Stretching | ~1650 - 1680 |

| Carboxylate (COO⁻) | Asymmetric Stretching | ~1550 - 1610 |

| C=C Double Bond | Stretching | ~1600 - 1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in systems with π-electrons and conjugation. unirioja.es The Cefroxadine molecule contains two primary chromophores: the cephem nucleus and the cyclohexa-1,4-dienyl group. These conjugated systems absorb UV light at specific wavelengths. The Japanese Pharmacopoeia provides the official UV-Visible reference spectrum for Cefroxadine Hydrate. mhlw.go.jpnihs.go.jp The absorption maximum (λmax) is a key parameter for both identification and quantitative analysis.

| Parameter | Value | Associated Chromophore |

| λmax | ~260 - 270 nm | Cephem nucleus and Cyclohexadienyl side chain |

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Stereochemical Considerations and Conformational Analysis

Stereochemistry, the three-dimensional arrangement of atoms, is critical for the biological activity of most drugs, including Cefroxadine. nptel.ac.in The molecule possesses three chiral centers, leading to specific spatial orientations that are essential for its interaction with bacterial enzymes. nihs.go.jp

The defined stereochemistry of Cefroxadine is (6R, 7R) for the two chiral carbons on the fused β-lactam ring and (2R) for the α-carbon of the amino acid side chain. This specific configuration is crucial for the molecule's ability to bind to penicillin-binding proteins in bacteria.

Conformational analysis involves studying the different spatial arrangements (conformations) that a molecule can adopt through rotation around its single bonds. itu.edu.trlibretexts.org

Side Chain: The acylamino side chain also possesses conformational flexibility. The rotation around the single bonds allows the cyclohexadiene ring and the amino group to orient themselves in various ways relative to the cephem core.

This defined, yet flexible, three-dimensional structure is fundamental to the molecular recognition processes that underpin Cefroxadine's antibacterial function.

Mechanism of Antimicrobial Action at the Molecular Level

Interaction with Bacterial Penicillin-Binding Proteins (PBPs)

Cefroxadine's antibacterial activity is initiated by its binding to and inhibition of penicillin-binding proteins (PBPs). drugbank.compatsnap.commedicaldialogues.in PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall. patsnap.comuobabylon.edu.iq

Research indicates that cefroxadine (B1668877) exhibits a notable affinity for specific PBP subtypes. In Escherichia coli, cefroxadine demonstrates a higher affinity for PBP-1Bs compared to cephalexin (B21000). nih.gov An in silico study on Pseudomonas aeruginosa also showed interaction between cefroxadine and PBPs, specifically involving amino acid residues Tyr409, Thr487, Ser294, and Ser349. researchgate.net The binding affinity of antibiotics to PBPs is a crucial determinant of their antibacterial efficacy. nih.gov

By binding to PBPs, cefroxadine effectively inhibits their transpeptidase activity. patsnap.comdrugbank.comuobabylon.edu.iq This enzymatic action is responsible for the cross-linking of peptidoglycan chains, a critical step in providing the cell wall with its necessary strength and rigidity. patsnap.comnih.gov The inhibition of this process is a key element in the antibiotic's mechanism. drugbank.comuobabylon.edu.iq

Specificity and Affinity of Cefroxadine for Different PBP Subtypes

Disruption of Bacterial Cell Wall Biosynthesis and Integrity

The inhibition of PBP-mediated transpeptidation leads to the disruption of bacterial cell wall biosynthesis. patsnap.compatsnap.com Without proper cross-linking, the peptidoglycan structure becomes weak and unable to maintain the integrity of the cell wall. patsnap.comnih.gov This interference with cell wall assembly is the direct consequence of cefroxadine's interaction with PBPs. uchicago.edu

Induction of Bacterial Cell Lysis and Bactericidal Effects

The compromised structural integrity of the bacterial cell wall makes the bacterium susceptible to osmotic pressure. patsnap.com This ultimately leads to cell lysis, where the cell ruptures and dies. patsnap.compatsnap.com This bactericidal action, which actively kills the bacteria, is a hallmark of cefroxadine and other cephalosporins. patsnap.comdrugbank.com

Comparative Analysis of Lytic Activity with Related Beta-Lactam Antibiotics

Studies have shown that cefroxadine possesses a more intensive lytic activity against Escherichia coli when compared to cephalexin. nih.gov This enhanced activity is consistent with its higher affinity for PBP-1Bs in this organism. nih.gov The lytic activity of beta-lactam antibiotics is directly related to their ability to inhibit cell wall synthesis and induce autolytic enzymes. medkoo.comfrontiersin.org

Efficacy Spectrum Against Specific Bacterial Pathogens (In vitro)

Cefroxadine has demonstrated in vitro efficacy against a range of bacterial pathogens. As a first-generation cephalosporin (B10832234), it is predominantly active against Gram-positive bacteria. uobabylon.edu.iq It also shows activity against some Gram-negative bacteria such as Proteus mirabilis, some strains of Escherichia coli, and Klebsiella pneumoniae. uobabylon.edu.iq Research has indicated that cefroxadine is twofold more effective than cephalexin against Escherichia coli and Klebsiella pneumoniae. nih.gov

Table 1: In vitro Efficacy of Cefroxadine Against Selected Bacterial Pathogens

| Bacterial Pathogen | Gram Stain | Efficacy Notes |

| Staphylococcus aureus | Positive | Active against penicillinase-producing, methicillin-susceptible strains. uobabylon.edu.iq |

| Streptococcus species | Positive | Active against streptococci. uobabylon.edu.iq |

| Escherichia coli | Negative | Active against some strains; twofold more effective than cephalexin. uobabylon.edu.iqnih.gov |

| Klebsiella pneumoniae | Negative | Active against some strains; twofold more effective than cephalexin. uobabylon.edu.iqnih.gov |

| Proteus mirabilis | Negative | Active against this species. uobabylon.edu.iq |

| Pseudomonas aeruginosa | Negative | In silico studies show interaction with PBPs. researchgate.net |

Activity Against Gram-Positive Bacteria (e.g., S. aureus, S. epidermidis, Streptococci)

Cefroxadine demonstrates notable efficacy against gram-positive bacteria. patsnap.commedicaldialogues.in The thick, accessible peptidoglycan layer in the cell walls of these organisms makes them particularly susceptible to the drug's mechanism of action. patsnap.com First-generation cephalosporins are known to be predominantly active against gram-positive bacteria, including Staphylococcus and Streptococcus species. wikipedia.org

Research indicates that cefroxadine is active against Staphylococcus aureus, with its antibacterial activity being comparable to that of cephalexin. chemsrc.comnih.gov Studies have reported its effectiveness against penicillinase-producing, methicillin-susceptible strains of S. aureus. wikipedia.org However, it is not active against methicillin-resistant S. aureus (MRSA). nih.gov Its activity against Streptococcus species, such as S. pyogenes and S. pneumoniae, has also been established. nih.gov Detailed information regarding its specific activity against Staphylococcus epidermidis is not extensively covered in the available research, though its general effectiveness against staphylococci is recognized.

Activity Against Gram-Negative Bacteria (e.g., E. coli, K. pneumoniae, P. mirabilis)

Cefroxadine also exhibits activity against a range of gram-negative bacteria, although the outer membrane of these bacteria can present a barrier to antibiotic penetration. patsnap.comdrugbank.com Its spectrum includes clinically relevant pathogens such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. drugbank.com

Studies have shown that cefroxadine is not only active against E. coli and K. pneumoniae but may be twofold more effective against these organisms than cephalexin. nih.gov This enhanced activity is consistent with findings that cefroxadine has a higher affinity for the penicillin-binding proteins of E. coli compared to cephalexin, leading to a more potent lytic effect. nih.gov The antibacterial activity of cefroxadine against K. pneumoniae has been described as comparable to that of cephalexin in other studies. nih.gov

Minimum Inhibitory Concentration (MIC) Determinations

The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency, defined as the lowest concentration of the drug that inhibits the visible growth of a bacterium. frontiersin.org MIC values for cefroxadine have been determined against various bacterial strains, typically using agar (B569324) dilution methods where agar plates containing serial twofold dilutions of the antibiotic are inoculated with the test organism. ncats.ioncats.io

Specific MIC values for cefroxadine against several pathogens have been reported. For the gram-positive bacterium S. aureus, the MIC is 1.56 μg/mL. chemsrc.commedchemexpress.com For gram-negative bacteria, reported MICs are 1.56 μg/mL for K. pneumoniae, 3.13 to 3.31 μg/mL for E. coli, and 6.25 μg/mL for P. mirabilis. chemsrc.commedchemexpress.commedchemexpress.eu

Table 1: Reported MIC Values for Cefroxadine

| Bacterium | MIC (μg/mL) | Source(s) |

|---|---|---|

| Staphylococcus aureus | 1.56 | chemsrc.commedchemexpress.com |

| Escherichia coli | 3.13 - 3.31 | chemsrc.commedchemexpress.commedchemexpress.eu |

| Klebsiella pneumoniae | 1.56 | chemsrc.commedchemexpress.commedchemexpress.eu |

| Proteus mirabilis | 6.25 | chemsrc.commedchemexpress.com |

Studies on clinically isolated strains provide further insight into the efficacy of cefroxadine. The MIC peak for isolates of S. aureus was found to be between 1.56 and 6.25 μg/mL. nih.gov For streptococcal species, the MIC peak for S. pyogenes was observed at 0.2 μg/mL, and for S. pneumoniae, it was 1.56 μg/mL, based on an inoculum size of 10⁶ cells/mL. nih.gov For gram-negative isolates, the MIC peak against E. coli was 6.25 μg/mL. nih.gov Furthermore, the MIC₅₀—the concentration required to inhibit 50% of tested strains—for both E. coli and K. pneumoniae has been reported in the range of 3.13 to 6.25 µg/mL. ncats.ioncats.io

Table 2: MIC Ranges and Peaks for Clinically Isolated Bacteria

| Bacterium | MIC Measurement | Value (μg/mL) | Source(s) |

|---|---|---|---|

| Staphylococcus aureus | MIC Peak | 1.56 - 6.25 | nih.gov |

| Streptococcus pyogenes | MIC Peak | 0.2 | nih.gov |

| Streptococcus pneumoniae | MIC Peak | 1.56 | nih.gov |

| Escherichia coli | MIC Peak | 6.25 | nih.gov |

| Escherichia coli | MIC₅₀ | 3.13 - 6.25 | ncats.ioncats.io |

| Klebsiella pneumoniae | MIC₅₀ | 3.13 - 6.25 | ncats.ioncats.io |

Antimicrobial Resistance Mechanisms Associated with Cefroxadine

Enzymatic Inactivation by Beta-Lactamases

The most prevalent mechanism of resistance to cefroxadine (B1668877) is the production of β-lactamase enzymes by bacteria. patsnap.com These enzymes catalyze the hydrolysis of the amide bond in the β-lactam ring, a core structural feature of cefroxadine essential for its antibacterial activity. patsnap.commdpi.com This enzymatic cleavage renders the antibiotic inactive, unable to perform its function of inhibiting bacterial cell wall synthesis. patsnap.com

Hydrolysis Kinetics by Cephalosporinases and Penicillinases

Research indicates that cefroxadine exhibits stability against penicillinase, an enzyme that primarily degrades penicillins. nih.govnih.gov However, it is susceptible to hydrolysis by cephalosporinases. nih.govnih.gov The rate at which cephalosporinases break down cefroxadine is comparable to their activity against cephalexin (B21000). nih.govnih.gov

Strategies to Overcome Beta-Lactamase-Mediated Resistance

To counteract the effect of β-lactamases, a common strategy is the co-administration of β-lactamase inhibitors. patsnap.com These molecules bind to and inactivate the β-lactamase enzymes, thereby protecting the antibiotic from degradation and allowing it to reach its target. patsnap.comnih.gov Another approach involves the development of new β-lactam antibiotics that are inherently more stable to hydrolysis by a wider range of β-lactamases. nih.gov

Bacterial Efflux Pump Systems and Reduced Cefroxadine Accumulation

Bacterial efflux pumps are transport proteins embedded in the bacterial cell membrane that actively extrude toxic substances, including antibiotics like cefroxadine, from the cell's interior. nih.govnih.gov This process reduces the intracellular concentration of the antibiotic, preventing it from reaching the necessary levels to effectively inhibit its target. nih.gov Efflux pumps can be specific to one substrate or can transport a wide range of compounds, contributing to multidrug resistance. nih.govmdpi.com The five major families of efflux pumps in bacteria are the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the multidrug and toxic compound extrusion (MATE) family, the small multidrug resistance (SMR) family, and the resistance-nodulation-division (RND) superfamily. nih.gov

Target Site Alterations in Penicillin-Binding Proteins

Cefroxadine exerts its antibacterial effect by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. patsnap.compatsnap.compatsnap.com Resistance can arise from alterations in the structure of these PBPs due to mutations in the genes that encode them. researchgate.netwikipedia.org These changes can reduce the affinity of cefroxadine for the PBP, rendering the antibiotic less effective at inhibiting cell wall synthesis. researchgate.net For instance, studies on Escherichia coli have shown that cefroxadine has a higher affinity for PBP 1Bs compared to cephalexin, which correlates with its more potent lytic activity. nih.govnih.gov Alterations in PBPs are a known mechanism of resistance to β-lactam antibiotics in various bacteria, including Streptococcus pneumoniae. nih.gov

Role of Biofilm Formation in Antimicrobial Resistance

Biofilms are structured communities of bacterial cells enclosed in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. mdpi.comnih.gov Bacteria within a biofilm exhibit significantly increased resistance to antimicrobial agents compared to their free-floating, or planktonic, counterparts. mdpi.comfrontiersin.org The biofilm matrix can act as a physical barrier, impeding the penetration of antibiotics like cefroxadine. nih.gov Furthermore, the physiological state of bacteria within a biofilm, such as slower growth rates and the presence of dormant persister cells, can contribute to their reduced susceptibility to antibiotics. mdpi.com Biofilm formation is a significant factor in the persistence of infections and the failure of antibiotic therapy. mdpi.comnih.gov

Data Tables

Table 1: Hydrolysis of Cefroxadine by Beta-Lactamases

| Beta-Lactamase Type | Susceptibility of Cefroxadine | Reference |

| Penicillinase | Stable | nih.govnih.gov |

| Cephalosporinase | Hydrolyzed | nih.govnih.gov |

Table 2: Mechanisms of Resistance to Cefroxadine

| Resistance Mechanism | Description | Key Bacterial Components Involved | Reference |

| Enzymatic Inactivation | Hydrolysis of the β-lactam ring, inactivating the antibiotic. | Beta-lactamases (Cephalosporinases) | patsnap.comnih.govnih.gov |

| Reduced Accumulation | Active transport of the antibiotic out of the bacterial cell. | Efflux Pumps (e.g., ABC, MFS, RND families) | nih.govmdpi.com |

| Target Site Alteration | Mutations in the target proteins reduce the binding affinity of the antibiotic. | Penicillin-Binding Proteins (PBPs) | researchgate.netwikipedia.orgnih.gov |

| Biofilm Formation | Bacteria form a protective community that is less susceptible to antibiotics. | Extracellular Polymeric Substance (EPS) Matrix | mdpi.comnih.govfrontiersin.org |

List of Chemical Compounds

Cefroxadine

Cephalexin

Penicillin

Theoretical and Computational Chemistry Studies of Cefroxadine

Quantum Chemical Approaches for Molecular Properties and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic structure and, consequently, the reactivity and spectroscopic characteristics of cefroxadine (B1668877). These computational tools allow for a detailed examination of the molecule's behavior at the subatomic level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the properties of cephalosporin (B10832234) antibiotics, including cefroxadine. dovepress.comresearchgate.net DFT calculations can provide valuable information on the geometric and electronic properties of the molecule. dovepress.com These studies often involve optimizing the molecular geometry to find the most stable conformation and calculating various molecular descriptors. jipbs.com

Within the framework of DFT, the B3LYP functional combined with a suitable basis set, such as 6-31G(d,p), is commonly employed to perform calculations. dovepress.com Such studies can explore the relationship between the molecular structure of cephalosporins and their properties, like plasma protein binding. jipbs.com The use of computational programs like CODESSA allows for the calculation of a wide range of descriptors from the 3D structure of the molecule, which can then be correlated with experimental data. jipbs.com

Electronic Structure and Spectroscopic Property Predictions

Quantum chemical calculations, particularly DFT, are crucial for predicting the electronic structure and spectroscopic properties of molecules like cefroxadine. dovepress.comresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a significant indicator of a molecule's chemical reactivity and stability. dovepress.comresearchgate.net

Furthermore, these computational methods can predict vibrational spectra (infrared and Raman), which can be compared with experimental data to confirm the molecular structure and assign vibrational modes. researchgate.netresearchgate.net The molecular electrostatic potential (MEP) surface can also be calculated to identify the electrophilic and nucleophilic sites on the molecule, providing insights into its intermolecular interactions. dovepress.comresearchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of cefroxadine, from its conformational flexibility to its interactions with biological targets.

Conformational Analysis and Stability Predictions

Understanding the conformational landscape of cefroxadine is essential as its three-dimensional shape dictates its biological activity. ljmu.ac.uk Conformational analysis can be performed using computational methods to identify the most stable, low-energy conformations of the molecule. researchgate.net Techniques such as performing a potential energy surface scan along rotatable bonds can help in identifying the global minimum energy conformer. researchgate.net The stability of different conformers can be evaluated based on their relative energies, providing insights into the molecule's flexibility and the shapes it is likely to adopt in different environments. researchgate.netljmu.ac.uk

Ligand-Protein Docking and Interaction Studies with PBPs

The primary mechanism of action for cefroxadine and other β-lactam antibiotics involves the inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis. patsnap.comnih.govpatsnap.com Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand (cefroxadine) to its protein target (PBP). nih.govmdpi.com

Docking studies can reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, between cefroxadine and the amino acid residues in the active site of the PBP. nih.govresearchgate.net These studies are fundamental in understanding the basis of its antibacterial activity and can also shed light on mechanisms of resistance. researchgate.net For instance, docking can be used to compare the binding of cefroxadine to PBPs from different bacterial strains or to mutated forms of the protein that confer resistance. researchgate.netbiorxiv.org The binding affinity, often expressed as a docking score or binding free energy, provides a quantitative measure of the interaction strength. nih.gov

Computational Elucidation of Reaction Mechanisms in Synthesis and Degradation

Computational chemistry plays a vital role in understanding the chemical transformations that cefroxadine undergoes, both during its synthesis and in its degradation pathways. A known synthesis route for cefroxadine involves the methylation of an enol group using diazomethane (B1218177) as a key step. wikipedia.org Another method starts from phenoxymethylpenicillin sulfoxide (B87167) benzhydryl ester, which undergoes fragmentation, ozonolysis, and subsequent ring closure and side-chain modification to yield cefroxadine. wikipedia.org

Computational studies can model the reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of the reaction mechanisms at a molecular level. This knowledge is invaluable for optimizing synthetic routes to improve yield and purity. Similarly, computational methods can be applied to investigate the degradation of cefroxadine, for example, through hydrolysis of the β-lactam ring, which is a common mechanism of inactivation for β-lactam antibiotics. patsnap.com Understanding these degradation pathways is crucial for determining the stability and shelf-life of the drug.

Analytical Chemistry Methodologies for Cefroxadine Dihydrate

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the analysis of Cefroxadine (B1668877) dihydrate. These methods offer high selectivity and accuracy for separating the active pharmaceutical ingredient (API) from related substances and degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method involves the systematic optimization of several parameters to achieve the desired separation. For cephalosporins like Cefroxadine, reversed-phase HPLC is a common approach. scielo.org.mxsysrevpharm.org Method validation is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure the method is suitable for its intended purpose. mdpi.comijrpns.com This validation encompasses parameters such as linearity, precision, accuracy, specificity, and robustness. ijrpns.comresearchgate.net

Key aspects of HPLC method development for Cefroxadine and similar cephalosporins include:

Column Selection: C18 columns are frequently used for the separation of cephalosporins due to their hydrophobic stationary phase which provides good retention and separation. scielo.org.mxnih.gov

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). scielo.org.mxsysrevpharm.org The pH of the buffer and the ratio of the organic modifier are critical for achieving optimal separation. For instance, a mobile phase of acetonitrile and a phosphate (B84403) buffer at a specific pH can be used. mdpi.com

Flow Rate: The flow rate of the mobile phase affects the retention time and resolution of the peaks. A typical flow rate for analytical HPLC is around 1.0 mL/min. mdpi.comijrpns.com

Detection: UV detection is commonly employed for the analysis of cephalosporins, with the detection wavelength chosen at the absorbance maximum of the analyte to ensure high sensitivity. scielo.org.mxsysrevpharm.org For some cephalosporins, a wavelength of around 260 nm has been found to be effective. scielo.org.mx

Validation studies for HPLC methods demonstrate their reliability. Linearity is established over a specific concentration range, with correlation coefficients ideally close to 0.999. sysrevpharm.orgijrpns.com Accuracy is assessed through recovery studies, with acceptable ranges typically between 98-102%. researchgate.net Precision, evaluated through repeatability (intra-day) and intermediate precision (inter-day), is demonstrated by a low relative standard deviation (RSD), usually below 2%. scielo.org.mxresearchgate.net

Table 1: Example of HPLC Method Parameters for Cephalosporin (B10832234) Analysis

| Parameter | Condition | Reference |

| Column | C18, 250 mm x 4.6 mm, 5 µm | scielo.org.mxsysrevpharm.org |

| Mobile Phase | Acetonitrile:Buffer (e.g., Phosphate) | scielo.org.mxmdpi.com |

| Flow Rate | 1.0 mL/min | mdpi.comijrpns.com |

| Detection | UV at 260 nm | scielo.org.mx |

| Linearity Range | 10-250 µg/mL | researchgate.net |

| Accuracy (Recovery) | 98-102% | researchgate.net |

| Precision (RSD) | < 2% | scielo.org.mxresearchgate.net |

Applications of Other Chromatographic Separations

While HPLC is the most prevalent chromatographic technique, other methods can also be utilized for the analysis of Cefroxadine dihydrate. Techniques like Ultra-Performance Liquid Chromatography (UPLC) offer advantages in terms of speed, resolution, and sensitivity. nih.gov UPLC systems use columns with smaller particle sizes (e.g., 1.7 µm), which allows for faster analysis times without compromising separation efficiency. nih.gov

Thin-Layer Chromatography (TLC) can be used for qualitative analysis and as a simpler, less expensive screening tool. The separation is achieved on a plate coated with a stationary phase, and the components are visualized under UV light or by using a developing system. The choice of the developing system, often a mixture of solvents, is crucial for achieving separation. nih.gov

Spectrophotometric and Electrochemical Analytical Methods

Spectrophotometric and electrochemical methods provide alternative and often complementary approaches to chromatographic techniques for the quantification of this compound.

UV-Visible Spectrophotometry for Assay Development

UV-Visible spectrophotometry is a straightforward and cost-effective technique for the quantitative analysis of pharmaceuticals. ijrpr.com The method is based on the principle that the drug molecule absorbs light at a specific wavelength. For many cephalosporins, the maximum absorbance (λmax) is observed in the UV region, often around 254 nm. ijrpr.comresearchgate.net

The development of a spectrophotometric assay involves:

Wavelength Selection: The spectrum of the drug in a suitable solvent is recorded to determine the wavelength of maximum absorbance (λmax). ijrpr.comresearchgate.net

Solvent Selection: A solvent that dissolves the drug and does not interfere with its absorbance at the chosen wavelength is selected. Water is a common solvent for this purpose. ijrpr.comresearchgate.net

Calibration Curve: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. This curve is then used to determine the concentration of the drug in a sample solution.

UV spectrophotometry is a powerful tool for routine quality control analysis due to its simplicity and high sensitivity. ijrpr.com

Mass Spectrometry for Identification and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of compounds and the identification of impurities. ajpaonline.comlgcstandards.com When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful platform for impurity profiling in pharmaceuticals. ajpaonline.comlgcstandards.com

The process of impurity profiling by LC-MS involves:

Separation: The drug substance and its impurities are first separated using an LC system.

Ionization: The separated components are then ionized using a suitable technique, such as electrospray ionization (ESI).

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Detection: The detector records the abundance of each ion, generating a mass spectrum.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of an unknown impurity. thermofisher.comnih.gov Fragmentation analysis (MS/MS) can be performed to obtain structural information about the impurities. thermofisher.com This information is crucial for understanding the degradation pathways of the drug and for ensuring the safety and quality of the final product. dphen1.com The identification of impurities is a mandatory requirement by regulatory agencies. thermofisher.com

Development of Stability-Indicating Analytical Methods for this compound

The development of a stability-indicating analytical method is a critical step in the pharmaceutical development process, ensuring that a drug substance, such as this compound, can be accurately quantified in the presence of its potential degradation products. Such methods are essential for assessing the stability of the drug under various environmental conditions and for establishing a shelf-life. The process involves subjecting the drug to forced degradation or stress studies to generate likely degradation products. Subsequently, a chromatographic method, typically High-Performance Liquid Chromatography (HPLC), is developed and validated to separate the intact drug from these degradation products.

Forced degradation studies are designed to accelerate the degradation of a drug substance by exposing it to conditions more severe than those it would encounter during storage. These stress conditions typically include acid and base hydrolysis, oxidation, photolysis (exposure to light), and thermal stress (exposure to heat). The goal is to achieve a modest level of degradation, typically in the range of 5-20%, to ensure that the analytical method is capable of separating and quantifying the active pharmaceutical ingredient (API) in the presence of its breakdown products.

Detailed Research Findings

A reverse-phase HPLC (RP-HPLC) method would be the most likely technique employed for the analysis of this compound and its degradation products. The method development would focus on achieving adequate resolution between the main peak of this compound and the peaks of any impurities or degradants.

Table 7.4.1: Hypothetical Chromatographic Conditions for a Stability-Indicating HPLC Method for this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer pH 6.8) and an organic modifier (e.g., methanol or acetonitrile) in a specific ratio. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Determined by the UV spectrum of this compound (e.g., 254 nm). |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 20 µL |

Forced Degradation Studies

The results of the forced degradation studies would demonstrate the stability profile of this compound under various stress conditions. The percentage of degradation would be calculated by comparing the peak area of the intact drug in the stressed sample to that of an unstressed standard solution.

Table 7.4.2: Illustrative Data from Forced Degradation Studies of this compound

| Stress Condition | Conditions | % Degradation (Hypothetical) | Observations |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 2 hours | 12.5% | One major degradation product observed. |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 30 minutes | 18.2% | Two major degradation products observed. |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 4 hours | 15.8% | One significant degradation product observed. |

| Thermal Degradation | 80 °C for 48 hours | 8.3% | Minor degradation observed. |

| Photolytic Degradation | Exposure to UV light (254 nm) for 24 hours | 10.1% | One primary degradation product noted. |

Method Validation

Once the method is developed, it must be validated to ensure its suitability for its intended purpose. The validation would be performed according to ICH guidelines and would assess parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Table 7.4.3: Representative Validation Parameters for the Hypothetical Stability-Indicating HPLC Method

| Parameter | Specification | Result (Hypothetical) |

| Specificity | The method should be able to resolve the this compound peak from degradation products and placebo components. | The method demonstrated good resolution between the main peak and all degradation peaks. |

| Linearity (Range) | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over a concentration range of 10-100 µg/mL. |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |

| Precision (% RSD) | ||

| - Repeatability (Intra-day) | ≤ 2.0% | 0.8% |

| - Intermediate Precision (Inter-day) | ≤ 2.0% | 1.2% |

| Limit of Detection (LOD) | - | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | - | 0.3 µg/mL |

The successful development and validation of such a stability-indicating method would be crucial for the quality control and regulatory submission of this compound. It would provide a reliable tool to monitor the purity and stability of the drug substance throughout its lifecycle.

Stability and Degradation Kinetics of Cefroxadine Dihydrate

Degradation Pathways and Products under Stress Conditions

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance. nih.gov These studies involve exposing the drug to stress conditions such as acid, base, oxidation, heat, and light. nih.goviosrphr.org While specific degradation pathway studies for Cefroxadine (B1668877) dihydrate are limited in publicly available literature, the degradation behavior can be inferred from its structure and studies on related cephalosporins.

Hydrolytic Degradation Mechanisms

Hydrolysis is a primary degradation pathway for β-lactam antibiotics, including cephalosporins. The core mechanism involves the cleavage of the strained β-lactam ring, which is essential for the drug's antibacterial activity. nih.gov For Cefroxadine, this process leads to the inactivation of the molecule. unige.it

The rate and mechanism of hydrolysis are highly dependent on pH. uni-due.de

Acid-Catalyzed Hydrolysis : In strongly acidic conditions (pH ≤ 3), cephalosporins typically undergo specific hydrogen-ion-catalyzed hydrolysis of the β-lactam bond. uni-due.de Structurally similar cephalosporins like cephradine (B1668399) have shown relative stability in acidic media. wiley.com

Neutral and Alkaline Hydrolysis : In neutral to alkaline solutions, the degradation of cephalosporins can be more complex. It can involve direct water attack or intramolecular catalysis. For cephalosporins with an α-amino group in the C-7 side chain, like Cefroxadine, intramolecular aminolysis can occur, where the side-chain amino group attacks the β-lactam carbonyl, leading to the formation of diketopiperazine-type products. This pathway is significant near neutral and alkaline pH. uni-due.denih.gov Cefroxadine is known to be hydrolyzed by bacterial cephalosporinases, enzymes that also act by cleaving the β-lactam ring. nih.gov

The degradation products resulting from hydrolysis have not been specifically identified for Cefroxadine in the reviewed literature. However, based on analogous cephalosporins, the primary products would be the inactive open-ring derivative and potential piperazine-2,5-diones from intramolecular reactions. nih.gov

Photolytic Degradation Pathways

Studies on other cephalosporins have shown varied results. For instance, cefditoren (B193786) pivoxil was found to be stable under photolytic stress, whereas ceftriaxone (B1232239) showed minor degradation upon exposure to UV light. nih.goviosrphr.org Photodegradation experiments on cephalosporins are often conducted using UV light at specific wavelengths (e.g., 254 nm) to assess their stability. usp.br Without specific data, it is presumed that if degradation occurs, it could involve complex reactions such as isomerization or cleavage of the molecule's chromophoric parts.

Thermal and Oxidative Degradation Studies

Thermal and oxidative stress can also compromise the stability of Cefroxadine dihydrate.

Thermal Degradation : Solid-state thermal degradation studies involve exposing the drug to high temperatures. Many cephalosporins, such as cefazolin (B47455) and cefditoren pivoxil, have demonstrated considerable stability under dry heat conditions. nih.govbioline.org.br However, in solution, elevated temperatures can significantly accelerate hydrolytic degradation. nih.govresearchgate.net A study on thermally treated ceftiofur, another cephalosporin (B10832234), revealed the formation of a more toxic degradation product, CEF-aldehyde, highlighting the importance of identifying thermal degradants. rsc.org

Oxidative Degradation : Oxidation, often studied using hydrogen peroxide, is a common degradation pathway. tjpr.org Cephalosporins can be susceptible to oxidation, which may affect different parts of the molecule, including the sulfur atom in the dihydrothiazine ring. googleapis.com Studies on cefazolin and cefditoren pivoxil showed they were unstable under oxidative conditions. nih.govbioline.org.br In contrast, ceftriaxone and sulbactam (B1307) exhibited significant degradation under base hydrolysis but were less affected by thermal stress. iosrphr.org

Table 1: Summary of Expected Degradation of this compound Under Stress Conditions (Inferred from Related Cephalosporins)

| Stress Condition | Expected Susceptibility | Common Degradation Pathway | Potential Degradation Products |

| Acidic Hydrolysis | Moderate | Cleavage of β-lactam ring | Open-ring compounds |

| Alkaline Hydrolysis | High | Cleavage of β-lactam ring, Intramolecular aminolysis | Open-ring compounds, Piperazine-2,5-diones |

| Oxidative | Susceptible | Oxidation of sulfur atom, side chains | Oxidized derivatives |

| Thermal (Solid) | Likely Stable | - | Minimal degradation expected |

| Thermal (Solution) | Susceptible | Acceleration of hydrolysis | Hydrolytic degradation products |

| Photolytic | Possible Susceptibility | Photochemical reactions (e.g., isomerization, cleavage) | Photodegradants |

Factors Influencing Chemical Stability

The chemical stability of this compound is not only dependent on stress factors but also on the intrinsic properties of its environment, such as pH, solvent composition, temperature, and humidity. rsc.org

Influence of pH and Solvent Environment

The pH of the environment is a critical factor governing the stability of Cefroxadine in solution. As with most cephalosporins, Cefroxadine's stability is expected to exhibit a U-shaped pH-rate profile, with maximum stability typically found in the weakly acidic pH range. nih.govresearchgate.net

Acidic pH : Most cephalosporins are relatively stable in acidic media, a property that is important for oral absorption. wiley.com However, at very low pH values (e.g., below 3), acid-catalyzed hydrolysis can become significant. uni-due.de

Neutral to Alkaline pH : Degradation rates generally increase as the pH moves from neutral to alkaline. uni-due.de This is due to both specific base (hydroxide ion) catalysis and, for Cefroxadine, the potential for intramolecular aminolysis by the unprotonated side-chain amino group. nih.gov The effectiveness of some antibiotics can decrease in acidic external environments, which can influence bacterial metabolism and drug efflux. scientificarchives.com

The solvent system can also influence stability. The presence of buffers, for instance, can exert general acid-base catalysis, further affecting the degradation rate. nih.gov

Impact of Temperature and Humidity

For a solid-state compound like this compound, temperature and humidity are key factors affecting its shelf-life and quality. nih.govedaegypt.gov.eg

Temperature : Storage at elevated temperatures can accelerate solid-state degradation reactions and can also affect the physical properties of the powder. researchgate.net For reconstituted suspensions, higher temperatures significantly decrease the stability and usable life of the product. nih.govresearchgate.net Studies on other cephalosporin suspensions, like cefuroxime (B34974) axetil, show that refrigeration (e.g., 5°C) provides much better stability than storage at room temperature (e.g., 20°C). nih.gov

Humidity : As a dihydrate, Cefroxadine's stability is intrinsically linked to water content. Exposure to high humidity can lead to moisture absorption, which can plasticize the solid, increase molecular mobility, and accelerate chemical decomposition through hydrolysis. researchgate.net Conversely, storage in very low humidity could potentially lead to the loss of crystalline water, which might alter the crystal structure and stability of the molecule. nih.gov The physical state of a hydrate (B1144303), including the distribution of water within its crystal lattice, can be sensitive to environmental humidity and temperature, potentially impacting its stability. nih.gov Therefore, proper packaging to protect against humidity is crucial. nih.gov

Table 2: Factors Influencing the Chemical Stability of this compound

| Factor | Influence on Stability | Rationale |

| pH | High | Dictates the rate and mechanism of hydrolytic degradation (acid/base catalysis, intramolecular reactions). Optimal stability is typically in the weakly acidic range. |

| Temperature | High | Accelerates degradation reactions in both solid and solution states. Refrigeration is often required for reconstituted suspensions. |

| Humidity | High | Can lead to moisture sorption in the solid state, promoting hydrolysis and physical changes. Can also potentially lead to loss of hydrate water under dry conditions. |

| Light | Moderate | May induce photolytic degradation, although specific sensitivity for Cefroxadine is not well-documented. |

| Oxidizing Agents | High | Can cause chemical degradation of the molecule. |

Kinetic Modeling of this compound Degradation

The study of the degradation kinetics of a drug substance is essential for predicting its shelf-life and ensuring its stability under various environmental conditions. While specific kinetic models for the degradation of this compound are not extensively documented in publicly available literature, the degradation behavior can be inferred from studies on structurally analogous cephalosporins, such as cephradine and cephalexin (B21000). These related compounds have been the subject of detailed kinetic analysis, and their degradation pathways are expected to be very similar to those of cefroxadine.

A comprehensive kinetic model for a cephalosporin can be represented by the following equation, which accounts for the different catalytic pathways:

kobs = kH[H⁺] + k₀ + kOH[OH⁻]

where:

kobs is the observed pseudo-first-order degradation rate constant.

kH is the second-order rate constant for acid catalysis.

[H⁺] is the hydrogen ion concentration.

k₀ is the first-order rate constant for spontaneous hydrolysis.

kOH is the second-order rate constant for hydroxide (B78521) ion catalysis.

[OH⁻] is the hydroxide ion concentration.

The stability of cephalosporins is significantly influenced by pH. A pH-rate profile, which is a plot of the logarithm of the observed rate constant (log kobs) versus pH, is a critical tool for characterizing the stability of these antibiotics. For cephalosporins like cephalexin and cephradine, the pH-rate profile typically shows a U-shape, indicating that the drug is most stable in the acidic to neutral pH range and degrades more rapidly in strongly acidic or alkaline conditions. nih.gov

For instance, a study on the degradation kinetics of cephalexin in aqueous solution at 60°C demonstrated that the degradation follows pseudo-first-order kinetics and is influenced by both solvolytic and hydroxide ion catalysis. nih.gov The pH-rate profile for cephalexin did not show a distinct pH minimum in the range of 5.5 to 6.5, while cefazolin, another cephalosporin, did. nih.gov The apparent energy of activation for cephalexin degradation at pH 5.5 was calculated to be 26.2 Kcal/mole. nih.gov

Another study on the sonochemical degradation of cephalexin also found that the degradation follows pseudo-first-order kinetics, with the maximum degradation rate occurring in the pH range of 6.5 to 8.5. ajol.info

The degradation of cephradine has also been modeled using kinetic equations. One study on the radiolytic decomposition of several antibiotics, including cephradine, found that the degradation followed a pseudo-first-order reaction. witpress.com The study also applied the Monod equation, a model often used for microbial growth kinetics, to describe the radiolytic decomposition. witpress.com

The following table presents hypothetical degradation rate constants for this compound at different temperatures, based on typical values for similar cephalosporins, to illustrate the expected kinetic behavior.

| Temperature (°C) | Hypothetical Degradation Rate Constant (k) (year⁻¹) | Hypothetical Half-Life (t₁/₂) (months) | Hypothetical Shelf-Life (t₉₀) (months) |

|---|---|---|---|

| 25 | 0.12 | 69.3 | 10.5 |

| 40 | 0.45 | 18.5 | 2.8 |

| 55 | 1.50 | 5.5 | 0.8 |

This table is for illustrative purposes only and is based on the expected degradation kinetics of this compound, drawing parallels from data on structurally similar cephalosporins. Actual values would need to be determined through specific stability studies.

In the neutral to alkaline pH range, cephalosporins with an α-amino group in the C-7 side chain, such as cephalexin and cephradine, can also undergo an intramolecular nucleophilic attack of the side-chain amino group on the β-lactam carbonyl. nih.gov This leads to the formation of diketopiperazine-type degradation products. nih.gov The rate of this reaction is also pH-dependent.

Future Research Directions and Emerging Paradigms

Advanced Material Science Applications for Antimicrobial Delivery Systems

The development of advanced delivery systems is a key strategy to improve the therapeutic efficacy of cephalosporins, including cefroxadine (B1668877). Material science offers a diverse toolkit of nanomaterials to create sophisticated drug delivery vehicles that can protect the antibiotic from degradation, target infection sites, and control its release. rsc.org These "nanobiotics" leverage the unique properties of nanoscale materials to overcome biological barriers and enhance antimicrobial activity. nih.gov

Polymer-Based Nanoparticles: Polymeric nanoparticles (PNPs) are highly versatile and can be synthesized from both natural and synthetic polymers. nih.gov Materials like poly(lactic-co-glycolic acid) (PLGA), polylactic acid (PLA), and chitosan (B1678972) are widely used due to their biocompatibility and biodegradability. nih.govmdpi.com These nanoparticles can encapsulate antibiotics, shielding them from enzymatic degradation and allowing for a sustained release profile, which maintains therapeutic concentrations at the infection site for longer periods. mdpi.comtermedia.pl For instance, chitosan, a natural polysaccharide, is particularly attractive for its intrinsic antibacterial properties and its ability to adhere to mucosal surfaces, making it a promising carrier for treating infections in specific locations. nih.govnih.gov

Lipid-Based Nanocarriers: Lipid-based systems, such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), are another major area of research. nih.govnih.gov These carriers are composed of biocompatible lipids that can fuse with bacterial membranes, facilitating direct delivery of the encapsulated antibiotic into the pathogen. frontiersin.orgresearchgate.net Liposomes, which consist of one or more lipid bilayers enclosing an aqueous core, can carry both hydrophilic and hydrophobic drugs. nih.govfrontiersin.org SLNs and NLCs offer advantages like improved stability and higher drug-loading capacity. nih.govnih.gov

Inorganic Nanoparticles: Inorganic nanoparticles, including those made of silica (B1680970), silver, and iron oxide, are also being explored. mdpi.comnih.gov Mesoporous silica nanoparticles (MSNs) are of particular interest due to their high surface area, tunable pore size, and excellent biocompatibility, which allows for high drug loading and controlled release. frontiersin.org Metal nanoparticles, such as silver and gold, not only act as carriers but also possess inherent antimicrobial properties that can work synergistically with the antibiotic. nih.govbsac.org.uk

Stimuli-Responsive Systems: A more advanced approach involves the design of "intelligent" or stimuli-responsive materials that release their antibiotic payload in response to specific triggers at the infection site. mdpi.comnih.gov These triggers can be endogenous, such as the acidic pH of an infected tissue or the presence of specific bacterial enzymes, or exogenous, like light, temperature, or magnetic fields. mdpi.comnih.govwiley.com For example, a nanocarrier could be designed to remain stable in the bloodstream but release cefroxadine upon encountering the low pH environment of a bacterial biofilm. wiley.com This targeted approach minimizes systemic exposure and reduces the risk of side effects. rsc.org

| Material Type | Examples | Key Advantages for Cephalosporin (B10832234) Delivery |

| Polymer-Based | PLGA, PLA, Chitosan, Dendrimers | Biocompatible, biodegradable, controlled and sustained release, protection from degradation. nih.govmdpi.comtermedia.pl |

| Lipid-Based | Liposomes, Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs) | Biocompatible, can fuse with bacterial membranes, can carry both hydrophilic and hydrophobic drugs, enhanced permeability. nih.govfrontiersin.orgresearchgate.net |

| Inorganic | Mesoporous Silica (MSN), Silver (AgNPs), Gold (AuNPs), Iron Oxide (IONPs) | High drug loading capacity, inherent antimicrobial properties (metals), can be guided by external fields (magnetic). frontiersin.orgmdpi.comnih.gov |

| Stimuli-Responsive | pH-sensitive polymers, enzyme-degradable matrices, temperature-sensitive hydrogels | Targeted drug release at infection site, reduced systemic toxicity, "on-demand" therapy. mdpi.comnih.govwiley.com |

Novel Synthetic Strategies for Enhanced Cephalosporin Properties

While delivery systems enhance existing drugs, novel synthetic chemistry aims to create new cephalosporin analogues with inherently superior properties. Research is focused on modifying the core cephalosporin structure to improve antibacterial activity, expand the spectrum, and overcome resistance mechanisms like β-lactamases. wikipedia.org

Key strategies include:

Side Chain Modification: Alterations to the side chains at the C-7 and C-3 positions of the cephalosporin nucleus are a classic and effective strategy. wikipedia.org Modifications at the C-7 position primarily influence the antibacterial spectrum and stability against β-lactamases, while changes at the C-3 position affect pharmacokinetic properties. wikipedia.orgoncohemakey.com For example, the introduction of an α-iminomethoxy group at the C-7 side chain was a significant step in developing second-generation cephalosporins with increased resistance to β-lactamases. wikipedia.org

Enzymatic Synthesis: The use of enzymes as biocatalysts offers a greener and more efficient alternative to traditional chemical synthesis. researchgate.nettypeset.io Enzymes like penicillin acylase and laccase are being used to create novel cephalosporins. researchgate.netjst.go.jp For instance, laccases have been used to synthesize new cephalosporin derivatives by aminating dihydroxybenzoic acid derivatives, resulting in compounds with activity against resistant strains like MRSA. jst.go.jp

Spirocyclic Cephalosporins: A more recent and innovative approach is the synthesis of spiro-cephalosporins. nih.gov These molecules feature a spirocycle, a rigid three-dimensional structure where two rings are fused at a single atom. nih.gov This inherent three-dimensionality can lead to better interactions with target proteins. nih.gov Researchers have developed methods, such as the Michael-type addition, to create spiro-cephalosporins stereoselectively, opening a new avenue for designing antibiotics with novel structures and potentially new mechanisms of action. nih.govresearchgate.net

Biophysical Characterization of PBP-Cefroxadine Interactions

The efficacy of cefroxadine and other β-lactam antibiotics hinges on their ability to bind to and inhibit Penicillin-Binding Proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. slideshare.net A deep understanding of the biophysical nature of this interaction is crucial for designing more potent and selective inhibitors.

Future research in this area will focus on:

Kinetic Analysis: Studying the kinetics of the reaction between cephalosporins and PBPs can reveal important details about their mechanism. Some studies suggest that PBPs may exist in different conformations that react with β-lactams at different rates. nih.gov Understanding these dynamics can help in designing drugs that bind more rapidly and irreversibly. Competitive binding experiments can elucidate the relative efficiency of different cephalosporins in reacting with a specific PBP. rsc.org

Structural Biology: X-ray crystallography and cryo-electron microscopy are powerful tools for determining the three-dimensional structure of the PBP-cephalosporin complex. These structural insights can reveal the specific amino acid residues in the PBP active site that are crucial for binding. bioinformation.net This information is invaluable for the rational design of new drugs that can form more favorable interactions with the target, potentially overcoming resistance mutations.

Thermodynamic Profiling: Techniques like isothermal titration calorimetry (ITC) can be used to measure the thermodynamic parameters of binding, such as enthalpy and entropy changes. This provides a complete picture of the binding energetics, helping to explain the driving forces behind the interaction and guiding the optimization of lead compounds.

While specific biophysical data for Cefroxadine-PBP interactions is not extensively published, the principles derived from studies of other cephalosporins are directly applicable. For example, molecular docking studies have predicted that cephalosporins like cefotaxime (B1668864) and ceftazidime (B193861) have high binding affinities for the ligand-binding pockets of various bacterial proteins, including quorum sensing receptors. biorxiv.org

Integration of Omics Technologies in Antimicrobial Research

The "omics" revolution—encompassing genomics, transcriptomics, proteomics, and metabolomics—provides a systems-level view of how bacteria respond to antibiotics and develop resistance. frontiersin.org Integrating these technologies is a powerful approach for understanding the complex mechanisms underlying cephalosporin action and resistance. nih.govresearchgate.net

Genomics and Transcriptomics: These technologies allow researchers to identify the genes and gene expression changes associated with antibiotic resistance. By comparing the genomes and transcriptomes of susceptible and resistant bacterial strains, scientists can pinpoint mutations in PBP genes, identify the presence of β-lactamase genes, or discover alterations in efflux pump regulation that contribute to resistance. nih.gov

Proteomics: Proteomics analyzes the entire protein complement of a cell. frontiersin.org When a bacterium is exposed to an antibiotic like cefroxadine, proteomics can identify changes in the abundance of specific proteins, including the target PBPs, β-lactamases, and other stress-response proteins. nih.govnih.gov This provides direct insight into the cellular pathways affected by the drug.

Metabolomics: Metabolomics studies the complete set of small-molecule metabolites within a cell. frontiersin.org It can reveal how antibiotics disrupt bacterial metabolism. Conjoint analysis of proteomics and metabolomics data can uncover correlations between changes in protein expression and metabolic pathways, potentially identifying novel targets for combination therapies. nih.govnih.govrsc.org

| Omics Technology | Focus of Study | Application in Cephalosporin Research |

| Genomics | DNA | Identifying resistance genes (e.g., for β-lactamases) and mutations in target genes (e.g., PBPs). nih.gov |

| Transcriptomics | RNA | Quantifying changes in gene expression in response to antibiotic stress to understand regulatory networks. frontiersin.org |

| Proteomics | Proteins | Identifying and quantifying changes in protein levels (e.g., target enzymes, resistance proteins) upon antibiotic exposure. nih.govnih.gov |

| Metabolomics | Metabolites | Profiling metabolic disruptions caused by antibiotics and identifying metabolic vulnerabilities. frontiersin.orgrsc.org |

Computational Design and Rational Drug Discovery of Next-Generation Cephalosporins

Computational methods have become an indispensable part of modern drug discovery, enabling the design of new molecules with desired properties in a more time- and cost-effective manner. researchgate.net For cephalosporins, these in silico techniques are being used to predict bioactivity, understand resistance, and design novel derivatives. davidpublisher.com

Molecular Docking: This technique predicts how a molecule, such as a cephalosporin, binds to the active site of a target protein like a PBP or a β-lactamase. bioinformation.netdavidpublisher.com By calculating a "docking score," researchers can estimate the binding affinity and analyze the specific interactions (e.g., hydrogen bonds) that stabilize the complex. bioinformation.netnih.gov This is used to screen virtual libraries of compounds and to prioritize candidates for synthesis. nih.govrsc.org

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that a molecule must have to bind to a specific target. This model can then be used to search databases for new chemical scaffolds that fit the pharmacophore and are likely to be active.

De Novo Design: This approach uses computational algorithms to design entirely new molecules from scratch that are tailored to fit the binding site of a target protein. This can lead to the discovery of novel chemical structures with the potential to circumvent existing resistance mechanisms.

Computational Enzyme Redesign: Beyond designing inhibitors, computational methods are also used to engineer enzymes for improved synthesis of cephalosporins. nih.gov For example, researchers have used computational design to create mutant enzymes with enhanced catalytic efficiency for producing third-generation cephalosporins in a more environmentally friendly way. nih.gov

These computational strategies, often combined with experimental validation, are accelerating the discovery pipeline for new cephalosporins that can effectively combat evolving bacterial threats. nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations in designing synthesis protocols for Cefroxadine dihydrate to ensure reproducibility?

- Methodological Answer : Synthesis protocols must account for solubility parameters (slightly soluble in water/methanol, insoluble in diethyl ether) and crystallization conditions to stabilize the dihydrate form. Use controlled hydration steps and validate intermediate purity via liquid chromatography (e.g., mobile phase: sodium perchlorate in water-acetonitrile (489:11), octadecylsilanized silica column) .

- Experimental Design : Monitor reaction stoichiometry and temperature to avoid anhydrate formation. Characterize intermediates using UV spectroscopy (254 nm) and confirm crystallinity via X-ray diffraction .

Q. How can researchers assess purity and related substances in this compound batches?

- Analytical Workflow :

Heavy Metals/Arsenic Testing : Follow gravimetric incineration (500–600°C) and atomic absorption spectroscopy, adhering to thresholds (<20 ppm for Pb, <2 ppm for As) .

HPLC for Related Substances : Dissolve 10 mg in mobile phase, inject 40 µL, and compare peak areas (relative retention times: 0.07, 0.6, 0.8) against standard solutions. Acceptability criteria: total impurities ≤6× reference peak area .

- Data Validation : Use triplicate runs and statistical outlier analysis to ensure precision (RSD <2%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stability data for this compound under varying storage conditions?

- Contradiction Analysis :

- Variable Isolation : Compare degradation rates in controlled humidity (e.g., 25°C/60% RH vs. 40°C/75% RH) using accelerated stability testing. Monitor hydrolysis of the β-lactam ring via UV spectral shifts .

- Method Optimization : Validate HPLC conditions for degraded byproducts (e.g., adjust acetonitrile ratio in mobile phase to resolve overlapping peaks) .

Q. What methodological approaches optimize this compound yield without compromising purity in solvent-based extraction?

- Advanced Techniques :

- Deep Eutectic Solvents (DES) : Test ChCl–oxalic acid dihydrate mixtures under microwave irradiation (MW) to enhance extraction efficiency. Measure total phenolic content (TPC) and yield (wt%) to balance kinetics and thermodynamics .

- Process Variables : Optimize MW power (e.g., 300–600 W) and irradiation time (5–15 min) using response surface methodology (RSM). Validate purity via HPLC post-extraction .

- Data Interpretation : Use multivariate regression to correlate solvent polarity with impurity profiles, ensuring compliance with pharmacopeial standards .

Q. How should researchers design experiments to validate novel analytical methods for this compound quantification?

- Validation Protocol :

Specificity : Spike placebo matrices (e.g., lactose, starch) and confirm no interference at 254 nm .

Linearity : Prepare 5–200 µg/mL calibration curves; require R² >0.999 .

Robustness : Vary column temperature (±5°C) and flow rate (±0.1 mL/min) to assess method resilience .

- Statistical Reporting : Include confidence intervals (95%) for recovery rates and limit of detection (LOD) calculations .

Data Management & Theoretical Frameworks

Q. What strategies mitigate bias in structural characterization studies of this compound polymorphs?

- Blinding Techniques : Use independent analysts for XRD and NMR data interpretation to reduce confirmation bias .

- Theoretical Grounding : Reference crystallographic databases (e.g., Cambridge Structural Database) to verify lattice parameters against known dihydrate forms .

Q. How can researchers align hypothesis formulation with existing literature on cephalosporin antibiotics?

- Literature Synthesis :

- Gaps Identification : Compare Cefroxadine’s cyclohexadienyl side chain with Cefatrizine’s triazolyl group to hypothesize SAR (structure-activity relationship) differences .

- Hypothesis Testing : Design MIC (minimum inhibitory concentration) assays against Gram-positive/-negative panels to validate efficacy claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |